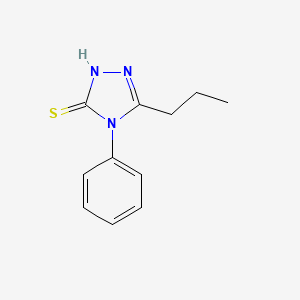
3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole” is a derivative of the 1,2,4-triazole class of compounds. Triazoles are a group of compounds of clinical interest because of their wide spectrum of biological activities . The 1,2,4-triazole nucleus is associated with diverse pharmacological activities such as antibacterial, antifungal, hypoglycemic, antihypertensive, and analgesic properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of 4-amino-5-substituted phenyl-3-mercapto-triazole with aromatic aldehydes . In a study, a series of 1,2,4-triazole derivatives were designed as combretastatin A-4 analogs with the 4-nitrophenyl group and different aliphatic alkyl substituents .Molecular Structure Analysis
The molecular structure of “3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole” and its derivatives can be characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole” can be determined using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry .Applications De Recherche Scientifique
Biomedical Applications
4-Amino-5-mercapto[1,2,4]triazole and its 3-substituted derivatives, including 3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole, have gained attention due to their biological relevance. These compounds are key in developing new classes of biologically active heterocyclic compounds for biomedical applications. The versatility of these compounds is highlighted in a comprehensive study of the methods for preparing 3-substituted-4-amino-5-mercapto[1,2,4]triazoles with various moieties, indicating their potential in diverse biomedical fields (Riyadh & Gomha, 2020).
Corrosion Inhibition
The 3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole derivative has been studied for its effectiveness as a corrosion inhibitor. Research on triazole derivatives, including this compound, shows significant inhibition efficiency for the corrosion of metals in various environments. These compounds are known to function as mixed-type inhibitors, protecting metals by forming an adsorbed film on the surface, which is crucial in reducing corrosion in both acidic and neutral solutions (Allam, 2007), (Quraishi & Sardar, 2002), (Berchmans et al., 2006).
Antimicrobial Properties
Research into the antimicrobial properties of triazole derivatives, including 3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole, has shown promising results. These compounds are being synthesized and evaluated for their effectiveness against various fungal and bacterial pathogens. Their ability to inhibit microbial growth highlights their potential in developing new antimicrobial treatments (Turan-Zitouni et al., 2005), (Upmanyu et al., 2012).
Anticancer Potential
The synthesis of various derivatives of 3-Propyl-4-phenyl-5-mercapto-1,2,4-triazole has been explored for potential anticancer properties. These studies involve creating novel compounds and evaluating their effectiveness in inhibiting cancerous cells, contributing to the ongoing search for new anticancer agents (Bhat et al., 2004), (Kaldrikyan et al., 2013).
Mécanisme D'action
The mechanism of action of 1,2,4-triazole derivatives is often associated with their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . For instance, combretastatin A-4 analogs act as antitubulin drugs through the inhibition of the tubulin polymerization process when they bind to an active site called colchicine .
Propriétés
IUPAC Name |
4-phenyl-3-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-6-10-12-13-11(15)14(10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAFSRUHGDHWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-propyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

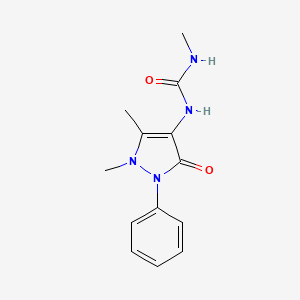
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2942365.png)

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)

![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2942371.png)
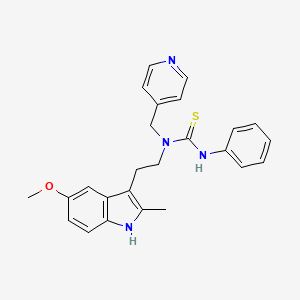
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)
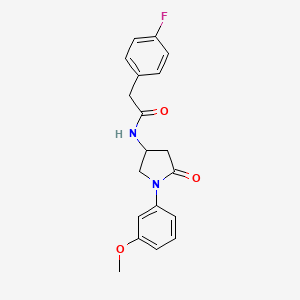
![methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942378.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)
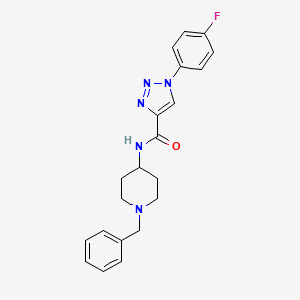
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)
